4-Methoxyphenylglyoxal hydrate
Overview
Description
4-Methoxyphenylglyoxal hydrate is a chemical compound that is related to various intermediates and derivatives used in pharmaceutical and chemical research. While the provided papers do not directly discuss 4-methoxyphenylglyoxal hydrate, they do provide insights into the synthesis and properties of related compounds, which can be useful in understanding the broader context of this compound's chemistry.
Synthesis Analysis
The synthesis of related compounds involves several chemical reactions that can provide insights into potential methods for synthesizing 4-methoxyphenylglyoxal hydrate. For instance, the preparation of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, an intermediate for diltiazem, involves the treatment of methyl (E)-4-methoxycinnamate with chiral dioxirane, followed by lipase-catalyzed transesterification and continuous dissolution and crystallization to achieve high yield and optical purity . This suggests that similar synthetic strategies involving chiral catalysts and separation techniques could be applicable to the synthesis of 4-methoxyphenylglyoxal hydrate.
Molecular Structure Analysis
The molecular structure of related compounds, such as the Schiff base compounds discussed in one of the papers, provides information on the configuration of the molecules and the types of bonds present . These compounds exhibit trans configurations around the C=N double bonds and are characterized by various spectroscopic techniques, including IR and NMR. This information is valuable for understanding the structural aspects that might be relevant to 4-methoxyphenylglyoxal hydrate.
Chemical Reactions Analysis
The chemical reactions involving related compounds, such as the formation of fluorescent derivatives of 4-hydroxyphenethylamine compounds , and the synthesis of a pharmaceutical intermediate through a series of reactions including Friedel-Crafts reactions , provide insights into the reactivity of methoxyphenyl groups. These reactions highlight the potential for 4-methoxyphenylglyoxal hydrate to participate in various chemical transformations, which could be useful in the development of new pharmaceuticals or materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as the solubility and molecular weight of poly(4-methoxyphenol) , and the stability and fluorescence of derivatives , provide a basis for inferring the properties of 4-methoxyphenylglyoxal hydrate. For example, the solubility of poly(4-methoxyphenol) in organic solvents and its antioxidant activity suggest that 4-methoxyphenylglyoxal hydrate may also exhibit solubility in similar solvents and could possess reactive properties that are useful in antioxidant applications.
Scientific Research Applications
Norepinephrine Metabolism Studies
4-Methoxyphenylglyoxal hydrate has been used to investigate norepinephrine metabolism. In a study by Mårdh, Sjöquist, and Änggård (1981), 4-hydroxy-3-methoxyphenylglycol (HMPG), a related compound, was utilized to study the disposition of peripherally administered HMPG in healthy men. This research aids in understanding the metabolism of norepinephrine in the central and peripheral nervous system, highlighting the pathways of conjugation and oxidation (Mårdh, Sjöquist, & Änggård, 1981).
Hydrogen Bonding and Thermochemistry
Methoxyphenols, including 4-methoxyphenol, a structural fragment of 4-methoxyphenylglyoxal hydrate, are studied for their ability to form strong intermolecular and intramolecular hydrogen bonds. Varfolomeev et al. (2010) conducted thermochemical, spectroscopic, and quantum-chemical studies on methoxyphenols, providing insights into their thermochemical properties and the effects of substituent patterns. This research contributes to understanding the relationships between structure and properties of methoxyphenols (Varfolomeev et al., 2010).
Safety And Hazards
properties
IUPAC Name |
2-(4-methoxyphenyl)-2-oxoacetaldehyde;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3.H2O/c1-12-8-4-2-7(3-5-8)9(11)6-10;/h2-6H,1H3;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGRGFXPHBTWAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00574094 | |
Record name | (4-Methoxyphenyl)(oxo)acetaldehyde--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00574094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyphenylglyoxal hydrate | |
CAS RN |
16208-17-6 | |
Record name | (4-Methoxyphenyl)(oxo)acetaldehyde--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00574094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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